Summary of the Application: 1-Allyl-4-fluorobenzene has been used in the field of NMR spectroscopy, specifically in the strong heteronuclear J-coupling regime . This regime is typically satisfied at µT magnetic field strengths and enables high resolution J-coupled spectra (JCS) to be acquired .
Methods of Application: The JCS of C6H6−xFx (x = 0, 1, 2, …, 6) fluorobenzene compounds were investigated via simultaneous excitation and detection of 19F and 1H at 51.5 µT . This method allows for a detailed spectroscopic analysis of small molecules .
Results or Outcomes: The results demonstrated that JCS are quantitative, and the common NMR observables, including Larmor frequency, heteronuclear and homonuclear J-couplings, relative signs of the J-coupling, chemical shift, and relaxation, are all measurable and are differentiable between molecules at low magnetic fields . These results, corroborated by ab initio calculations, provide new insights into the impact of chemical structure and their corresponding spin systems on JCS .
Summary of the Application: 1-Allyl-4-fluorobenzene has been used in the field of electrochemical vicinal difluorination of alkenes . This method is scalable and amenable to electron-rich substrates .
Methods of Application: The method involves the electrochemical generation of a hypervalent iodine mediator using an “ex-cell” approach . This approach avoids oxidative substrate decomposition .
Results or Outcomes: The results showed that the method is tolerant of electron-rich functionality, giving products that are otherwise unattainable . The more sustainable conditions give good to excellent yields in up to decagram scales .
1-Allyl-4-fluorobenzene is an organic compound characterized by the molecular formula C₉H₉F. It features a fluorine atom positioned para to an allyl group on a benzene ring. This compound is notable for its unique structural properties, which arise from the combination of the electron-withdrawing fluorine group and the electron-donating allyl group. The presence of the fluorine atom influences the compound's chemical reactivity and biological activity, making it a subject of interest in organic synthesis and medicinal chemistry.
1-Allyl-4-fluorobenzene can be synthesized through several methods:
This compound serves as a valuable intermediate in organic synthesis, particularly in creating more complex molecules for pharmaceuticals and agrochemicals. Its unique properties make it suitable for:
Studies on 1-allyl-4-fluorobenzene's interactions with other chemical species highlight its reactivity profile. For example, its ability to undergo nucleophilic substitution reactions makes it a candidate for further functionalization in synthetic pathways. Investigations into its interactions with biological targets are still ongoing, emphasizing the need for comprehensive studies to elucidate its full potential.
1-Allyl-4-fluorobenzene shares structural similarities with several other compounds, which can provide insights into its unique characteristics:
| Compound Name | Structural Formula | Unique Features |
|---|---|---|
| 4-Fluorobenzaldehyde | C₇H₆FO | Contains an aldehyde group; reactive towards nucleophiles. |
| Allylbenzene | C₉H₁₀ | Lacks fluorine; more reactive due to absence of electron-withdrawing group. |
| 1-Allyl-3-fluorobenzene | C₉H₉F | Fluorine at meta position; different reactivity profile compared to para-substituted analogs. |
The comparison reveals that while 1-allyl-4-fluorobenzene retains certain characteristics common to allylaryls, its unique para substitution with fluorine significantly alters its reactivity and potential applications.
Flammable;Corrosive;Irritant